2-Bromo-5-methylaniline
Overview
Description
2-Bromo-5-methylaniline is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Synthesis of Optical Materials
2-Bromo-5-methylaniline serves as a key intermediate in the palladium-catalyzed synthesis of various derivatives with potential in nonlinear optical properties. One example is the Suzuki cross-coupling reaction, leading to the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. These derivatives have been analyzed using Density Functional Theory (DFT) for insights into their molecular structure and reactivity descriptors like ionization energy and electron affinity (Rizwan et al., 2021).
Precursor for Organic Synthesis
This compound is utilized as a precursor in organic synthesis. A notable example is its use in the synthesis of 4-Bromo-2-chlorotoluene, achieved through a process of reduction, diazotization, and Sandmeyer reaction. This synthesis showcases the versatility of this compound in producing a variety of chemical compounds (Xu, 2006).
Role in Biochemical Metabolism Studies
In biochemical research, this compound is used to study microsomal metabolism in rat liver. The metabolites identified in these studies, such as benzyl alcohols and benzaldehydes, provide valuable insights into the enzymatic processes involving halogenated anilines (Boeren et al., 1992).
Electrochemical Studies
Electrochemical studies involving this compound derivatives, like 2,4-dibromo-6-methylaniline, are conducted to understand their anodic decomposition pathways in aqueous sulfuric acid solutions. These studies contribute to the field of electrochemistry, particularly in understanding the behavior of brominated compounds under different conditions (Arias et al., 1990).
Application in Stem Cell Research
Bromodeoxyuridine, a derivative of this compound, is employed in stem cell research. Its application results in the loss of global DNA methylation and prompts astrocytic differentiation in neural stem cells. This area of research has significant implications for understanding cellular differentiation and the potential therapeutic uses of stem cells (Schneider & d’Adda di Fagagna, 2012).
Development of Corrosion Inhibitors
This compound derivatives are explored for their application as corrosion inhibitors. For instance, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline has been synthesized and tested as an inhibitor for zinc metal corrosion in hydrochloric acid solutions. These studies are vital in materials science, particularly in the development of new corrosion-resistant materials and coatings (Assad et al., 2015).
Schiff Base Synthesis and Potentiometric Studies
Schiff bases derived from this compound are synthesized and characterized for their antimicrobial activity and potentiometric interactions with metal ions like Cu(II), Co(II), and Ni(II). These studies are significant in the fields of coordination chemistry and bioinorganic chemistry, offering insights into metal-ligand interactions and potential applications in antimicrobial agents (Upadhyay et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-5-methylaniline is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The primary targets of this compound are often enzymes or receptors involved in the biochemical pathways of these end products.
Mode of Action
The exact mode of action of this compound depends on the specific biochemical pathway it is involved in. Generally, it can bind to its target enzyme or receptor, causing a change in its conformation or activity. This interaction can either inhibit or enhance the function of the target, depending on the desired therapeutic or agrochemical effect .
Biochemical Pathways
this compound is involved in the synthesis of various compounds, each with its own unique biochemical pathway. For instance, it is used as an intermediate in the synthesis of indole anticancer agents, antihypertensive drugs, migraine treatments, and anti-inflammatory drugs for rheumatoid and osteoarthritis . It is also used in the synthesis of phenyloxypyrimidine herbicides, antiemetic drugs, and substituted urea herbicides .
Pharmacokinetics
Like other aromatic amines, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific compound it is used to synthesize. For example, when used in the synthesis of anticancer agents, it may lead to cell cycle arrest and apoptosis in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability . Furthermore, its reactivity with other substances in the environment could potentially affect its efficacy and safety .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-methylaniline plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The presence of the bromine atom and the methyl group on the benzene ring influences its reactivity and interaction with other biomolecules. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that can further participate in biochemical reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, which enhance their solubility and facilitate their excretion from the body. The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its physicochemical properties and interactions with transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can influence its activity and function, as it may interact with different sets of biomolecules in different cellular compartments .
Properties
IUPAC Name |
2-bromo-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAQWOXSUFGGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53078-85-6 | |
Record name | 2-Bromo-5-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-5-methylaniline in the synthesis of 2-Fluoro-4-methylbenzoic acid?
A: this compound serves as the starting material in the synthesis of 2-Fluoro-4-methylbenzoic acid, as detailed in the research paper "Synthesis of 2-fluoro-4-methylbenzoic acid" []. The synthesis involves a multi-step process where this compound undergoes diazotization, cyanidation, and finally hydrolysis to yield the desired 2-Fluoro-4-methylbenzoic acid. The researchers highlight the advantages of this synthetic route, including the readily available starting material, mild reaction conditions, and cost-effectiveness, making it suitable for industrial production [].
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